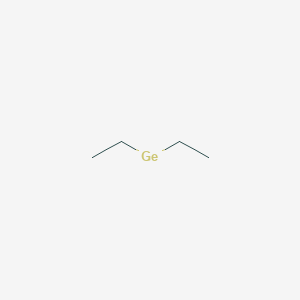

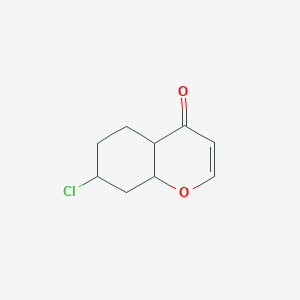

![molecular formula C12H12N2O2 B12352957 4-iminospiro[1,3-oxazolidine-5,4'-2,3-dihydro-1H-naphthalene]-2-one](/img/structure/B12352957.png)

4-iminospiro[1,3-oxazolidine-5,4'-2,3-dihydro-1H-naphthalene]-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Iminospiro[1,3-oxazolidine-5,4’-2,3-dihydro-1H-naphthalene]-2-one is a heterocyclic compound that features a unique spiro structure. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The spiro linkage between the oxazolidine and naphthalene moieties imparts unique chemical properties that can be exploited in various chemical reactions and biological activities.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 4-Iminospiro[1,3-oxazolidin-5,4’-2,3-dihydro-1H-naphthalen]-2-on beinhaltet typischerweise die Cyclisierung geeigneter Vorstufen unter kontrollierten Bedingungen. Eine übliche Methode beinhaltet die Reaktion von Naphthalinderivaten mit Oxazolidinvorstufen in Gegenwart eines geeigneten Katalysators. Die Reaktionsbedingungen umfassen oft moderate Temperaturen und inerte Atmosphären, um unerwünschte Nebenreaktionen zu verhindern.

Industrielle Produktionsverfahren: Die industrielle Produktion dieser Verbindung kann kontinuierliche Durchflussreaktoren umfassen, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten. Die Verwendung von automatisierten Systemen ermöglicht eine präzise Steuerung der Reaktionsparameter und führt zu effizienten und skalierbaren Produktionsprozessen.

Arten von Reaktionen:

Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, die oft durch Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat erleichtert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Die Spirostruktur ermöglicht verschiedene Substitutionsreaktionen, insbesondere am Naphthalinring, unter Verwendung von Reagenzien wie Halogenen oder Alkylierungsmitteln.

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid, Kaliumpermanganat, unter sauren oder basischen Bedingungen.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid, typischerweise in wasserfreien Lösungsmitteln.

Substitution: Halogene (Chlor, Brom), Alkylierungsmittel (Alkylhalogenide), oft in Gegenwart eines Katalysators oder unter Rückflussbedingungen.

Hauptprodukte:

Oxidation: Bildung von Naphthochinon-Derivaten.

Reduktion: Bildung von reduzierten Naphthalin-Derivaten.

Substitution: Bildung von halogenierten oder alkylierten Naphthalin-Derivaten.

Wissenschaftliche Forschungsanwendungen

4-Iminospiro[1,3-oxazolidin-5,4’-2,3-dihydro-1H-naphthalen]-2-on hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.

Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und krebshemmender Eigenschaften.

Medizin: Wird als potenzielles Therapeutikum erforscht, da es eine einzigartige chemische Struktur und biologische Aktivität aufweist.

Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von 4-Iminospiro[1,3-oxazolidin-5,4’-2,3-dihydro-1H-naphthalen]-2-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität verändern, was zu verschiedenen biologischen Wirkungen führt. Die Spirostruktur ermöglicht einzigartige Wechselwirkungen mit biologischen Makromolekülen, die möglicherweise zu selektiver und potenter biologischer Aktivität führen.

Ähnliche Verbindungen:

Spirooxindole: Verbindungen mit einer Spiroverknüpfung zwischen einem Oxindol und einem anderen Ringsystem.

Spirocyclische Lactame: Verbindungen mit einer Spiroverknüpfung, an der ein Lactamring beteiligt ist.

Spirocyclische Amine: Verbindungen mit einer Spiroverknüpfung, an der eine Aminogruppe beteiligt ist.

Einzigartigkeit: 4-Iminospiro[1,3-oxazolidin-5,4’-2,3-dihydro-1H-naphthalen]-2-on ist einzigartig aufgrund seiner spezifischen Spiroverknüpfung zwischen den Oxazolidin- und Naphthalin-Einheiten. Diese Struktur verleiht unterschiedliche chemische und biologische Eigenschaften, die sie von anderen Spiroverbindungen abheben.

Wirkmechanismus

The mechanism of action of 4-iminospiro[1,3-oxazolidine-5,4’-2,3-dihydro-1H-naphthalene]-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The spiro structure allows for unique interactions with biological macromolecules, potentially leading to selective and potent biological activity.

Vergleich Mit ähnlichen Verbindungen

Spirooxindoles: Compounds with a spiro linkage between an oxindole and another ring system.

Spirocyclic Lactams: Compounds with a spiro linkage involving a lactam ring.

Spirocyclic Amines: Compounds with a spiro linkage involving an amine group.

Uniqueness: 4-Iminospiro[1,3-oxazolidine-5,4’-2,3-dihydro-1H-naphthalene]-2-one is unique due to its specific spiro linkage between the oxazolidine and naphthalene moieties This structure imparts distinct chemical and biological properties that differentiate it from other spiro compounds

Eigenschaften

Molekularformel |

C12H12N2O2 |

|---|---|

Molekulargewicht |

216.24 g/mol |

IUPAC-Name |

4-iminospiro[1,3-oxazolidine-5,4'-2,3-dihydro-1H-naphthalene]-2-one |

InChI |

InChI=1S/C12H12N2O2/c13-10-12(16-11(15)14-10)7-3-5-8-4-1-2-6-9(8)12/h1-2,4,6H,3,5,7H2,(H2,13,14,15) |

InChI-Schlüssel |

REFIFZTZIBUIDV-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC2=CC=CC=C2C3(C1)C(=N)NC(=O)O3 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

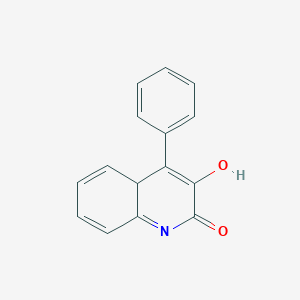

![[2-[hydroxy-[2-[(Z)-octadec-9-enoxy]ethyl]phosphanyl]-2-oxoethyl]-trimethylazanium](/img/structure/B12352885.png)

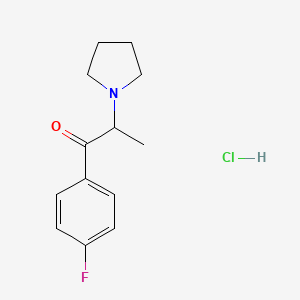

![3-Nitro-3a,4-dihydropyrrolo[3,2-b]pyridin-5-one](/img/structure/B12352902.png)

![5-(2-Chlorophenyl)-7-fluoro-8-methoxy-3-methylpyrazolo[3,4-b][1,4]benzodiazepine](/img/structure/B12352912.png)

![2-[[3-[(2S)-2-amino-2-carboxyethyl]-2,6-dioxo-1,3-diazinan-1-yl]methyl]benzoic acid](/img/structure/B12352913.png)

![1,4-bis[(E)-5-(3,4,5-trimethoxyphenyl)pent-4-enyl]-1,4-diazepane;hydrochloride](/img/structure/B12352921.png)

![2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]-4-fluorobenzonitrile](/img/structure/B12352932.png)

![4-[[4-fluoro-3-(4-methoxypiperidine-1-carbonyl)phenyl]methyl]-4H-phthalazin-1-one](/img/structure/B12352942.png)